molecular formula C23H22F7IN2O4S B033115 Flubendiamide CAS No. 272451-65-7

Flubendiamide

Cat. No. B033115
CAS RN: 272451-65-7
M. Wt: 682.4 g/mol
InChI Key: ZGNITFSDLCMLGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of flubendiamide involves complex chemical processes designed to achieve its potent pesticidal properties. While specific synthesis pathways are proprietary to the manufacturing companies, the general approach involves the assembly of the compound's unique benzodiazepine core, which is essential for its mode of action. Research focuses on optimizing these synthesis routes to enhance efficiency and reduce environmental impact.

Molecular Structure Analysis

This compound's molecular structure is characterized by a phthalic acid diamide backbone, crucial for its activity against target pests. This structure interacts with the ryanodine receptor in a way that is distinct from other classes of insecticides, providing a novel mode of action that is effective even against pests resistant to other insecticides. The structure's stability and reactivity are key to its effectiveness and persistence in the environment.

Chemical Reactions and Properties

The chemical properties of this compound, such as its stability under various environmental conditions and its reactivity with other substances, determine its suitability for use in different agricultural settings. Its relatively stable nature under sunlight and its moderate solubility in water make it an effective insecticide for foliar application. However, these properties also necessitate careful management to avoid unintended environmental consequences.

Physical Properties Analysis

This compound's physical properties, including its melting point, solubility in various solvents, and vapor pressure, are critical for its formulation into commercial products. These properties affect how the insecticide can be applied, its persistence in the environment, and its behavior in the presence of crops and pests.

Chemical Properties Analysis

The chemical behavior of this compound, including its degradation products and interaction with soil and water, is essential for understanding its environmental impact. Studies focus on its half-life in different environments, its mobility in soil, and its potential for bioaccumulation. These aspects are crucial for assessing the risks associated with its use and for developing guidelines to mitigate potential environmental and health impacts.

  • Anastassiadou et al. (2020) discuss the review of maximum residue levels for this compound, providing insights into its regulatory status and environmental considerations EFSA Journal.

Scientific Research Applications

1. Modulation of Calcium Channels

Flubendiamide, developed by Nihon Nohyaku Co., Ltd., is recognized for its ability to activate ryanodine-sensitive calcium release channels (RyRs) in a species-specific manner. It has been shown to stabilize insect RyRs in an open state and desensitize the calcium dependence of channel activity. This modulation results in a significant stimulation of the Ca2+ pump activity in insects, indicating a tight functional coupling of Ca2+ release with Ca2+ pumps. This mechanism plays a crucial role in the control of intracellular Ca2+ homeostasis (Masaki et al., 2006).

2. Impact on Adipogenesis

Research has demonstrated that this compound, a ryanoid class insecticide, can influence adipogenesis. In studies using 3T3-L1 adipocytes, this compound treatment enhanced triglyceride content and increased the expression of key regulators of adipocyte differentiation. This suggests that this compound promotes adipogenesis via an AMPKα-mediated pathway (Sun et al., 2018).

3. Effects on Non-Target Organisms

This compound has been shown to affect the visual and locomotory activities of Drosophila melanogaster, a non-target organism. Studies revealed a significant decrease in acetylcholinesterase activity and an increase in cytochrome P450 activity in D. melanogaster exposed to this compound. The alterations in behaviors were observed to be transmitted to subsequent generations (Sarkar, Roy, & Roy, 2018).

4. Insecticide Mechanism in Lepidopterous Insects

This compound shows selective insecticidal activity against lepidopterous insects by targeting the ryanodine receptor (RyR) Ca(2+) release channel. The molecular characterization of its sensitivity in lepidopterous RyR provides insight into the species-specific action of this compound (Kato et al., 2009).

5. Environmental Impact and Biodegradation

Studies have focused on the environmental impact of this compound, particularly its persistence in soil and potential toxicity to non-target organisms like earthworms. Biodegradation of this compound by bacterial strains, such as Chryseobacterium sp. strain SSJ1, has been explored as a means of mitigating environmental pollution (Jadhav & David, 2016).

Mechanism of Action

Flubendiamide is a synthetic insecticide that has gained considerable attention in the agricultural field due to its unique mode of action and excellent insecticidal activity . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the insect ryanodine receptors (RyRs) . These receptors play a crucial role in muscle contraction and relaxation by regulating the release of calcium ions in the cells . This compound specifically targets insect RyRs, making it effective against a broad range of destructive agricultural pests .

Mode of Action

This compound operates by a highly specific biochemical mode of action. It acts as a ryanodine receptor agonist, directly activating the insect RyRs . This activation causes an immediate cessation of feeding in insects, thus avoiding crop damage . The activation of RyRs leads to an overstimulation of these cells, causing permanent muscle contraction, paralysis, and eventually results in the death of the insect .

Biochemical Pathways

This compound affects the calcium signaling pathway in insects. By activating the RyRs, it increases the influx of calcium ions into the cell from the lumen . This influx of calcium ions leads to muscle paralysis in insects . , indicating a high degree of specificity in its action.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is absorbed and widely distributed in the organism, with the highest concentrations found in the liver, adrenals, fat, and kidneys . It is metabolized by oxidation of the methyl groups linked to the aniline ring and at the alkyl bridge between the amide and sulfonyl functions, resulting in various metabolites . Excretion occurs predominantly through bile and feces .

Result of Action

The action of this compound at the cellular level results in significant changes in the insect’s physiology. It causes structural damage to the liver tissue of zebrafish . It also significantly changes the activity of catalase (CAT) and the contents of malondialdehyde (MDA) and glutathione (GSH) in the liver of zebrafish . Moreover, it significantly changes the mRNA expression levels of cell apoptosis-related genes, including p53, puma, caspase-3, caspase-9, apaf-1, and bax in the liver of zebrafish .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bio-efficacy of this compound against pests was found to be effective under field conditions during rainy seasons . It was also found safe to different natural enemies recorded in the rice field . Due to its widespread use, the environmental risks and food safety have become major concerns .

Safety and Hazards

Flubendiamide is harmful if swallowed or absorbed through the skin . It can cause moderate eye irritation . It is very toxic to aquatic life, with long-lasting effects . Therefore, it is advised to avoid release to the environment .

properties

IUPAC Name

1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNITFSDLCMLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F7IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047672
Record name Flubendiamide
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Molecular Weight

682.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility (g/L, 20 °C): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4, In water, 29.9 ug/L at 20 °C
Record name Flubendiamide
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Density

1.659 at 20 °C
Record name Flubendiamide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

<7.5X10-7 mm Hg at 25 °C
Record name Flubendiamide
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Mechanism of Action

Ryanodine receptors (RyRs) are a distinct class of ligand-gated calcium channels controlling the release of calcium from intracellular stores. They are located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons and many other cell types. Ryanodine, a plant alkaloid and an important ligand used to characterize and purify the receptor, has served as a natural botanical insecticide, but attempts to generate synthetic commercial analogues of ryanodine have proved unsuccessful. Recently /the phthalic acid and diamide/ classes of synthetic chemicals have emerged resulting in commercial insecticides that target insect RyRs. ... /This article reviews/ the structure and functions of insect RyRs and addresses the modes of action of phthalic acid diamides and anthranilic diamides on insect ryanodine receptors. Particularly interesting is the inherent selectivity both chemical classes exhibit for insect RyRs over their mammalian counterparts..., Flubendiamide is a benzenedicarboxamide derivative that shows selective insecticidal activity against lepidopterous insects. The specific modulatory effects of flubendiamide on ryanodine binding in insect muscle microsomal membranes suggest that the ryanodine receptor (RyR) Ca(2+) release channel is a primary target of flubendiamide. ... cDNA encoding a novel RyR from the lepidopterous silkworm RyR (sRyR) /was cloned/ and ... the sensitivity to flubendiamide of the recombinant sRyR in HEK293 cells /was tested/. Confocal localization studies and Ca(2+) imaging techniques revealed that sRyRs form Ca(2+) release channels in the endoplasmic reticulum. Importantly, flubendiamide induced release of Ca(2+) through the sRyR, but not through the rabbit RyR isoforms. Photoaffinity labeling of sRyR deletion mutants using a photoreactive derivative revealed that flubendiamide is mainly incorporated into the transmembrane domain (amino acids 4111-5084) of the sRyR. The rabbit cardiac muscle isoform RyR2 (rRyR2) and the RyR mutant carrying a replacement of the transmembrane domain (residues 4084-5084) with its counterpart sequence from rRyR2 (residues 3936-4968) were not labeled by the photoreactive compound. This replacement in the sRyR significantly impaired the responses to flubendiamide but only marginally reduced the sensitivity to caffeine, a general RyR activator. Furthermore, deletion of the N-terminal sequence (residues 183-290) abolished the responses of the sRyR to flubendiamide but not the sensitivity to caffeine. /These/ results suggest that the transmembrane domain plays an important role in the formation of an action site for flubendiamide, while the N-terminus is a structural requirement for flubendiamide-induced activation of the sRyR., Flubendamide belongs to the phthalic acid diamide class of insecticides for control of adult and larval Lepidoptera. It acts by targeting the ryanodine cell receptor and interfering with the calcium release channel, which is involved in muscle contraction. It is known to stabilize insect ryanodine receptors in an open state in a species-specific manner and to desensitize the calcium dependence of channel activity. Continuous stimulation of muscle contraction by "locking" the calcium channel in an "open" state, leads to muscle paralysis and eventual death of the organism. Whole organism symptoms may include feeding cessation, lethargy, paralysis, and death.
Record name Flubendiamide
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Color/Form

White crystalline powder

CAS RN

272451-65-7
Record name Flubendiamide
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Record name Flubendiamide [ISO]
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Record name Flubendiamide
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Record name 1,2-Benzenedicarboxamide, N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]
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Record name FLUBENDIAMIDE
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Record name Flubendiamide
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Melting Point

217.5-220.7 °C
Record name Flubendiamide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does flubendiamide exert its insecticidal activity?

A1: this compound is a phthalic acid diamide insecticide that specifically targets insect ryanodine receptors (RyRs). [, , , , , , ] RyRs are calcium channels located on intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells. This compound binds to a unique site on insect RyRs distinct from the binding site of ryanodine, a classic RyR modulator. [] Upon binding, this compound stabilizes the RyR in an open state, causing a massive release of calcium ions (Ca2+) from the SR into the cytoplasm. [, , ] This uncontrolled Ca2+ release disrupts muscle function, leading to uncoordinated muscle contractions, paralysis, and ultimately death of the insect. [, ]

Q2: How does this compound stimulate Ca2+ pump activity?

A2: this compound not only induces Ca2+ release but also prominently stimulates Ca2+ pump activity, which is responsible for resequestering Ca2+ back into the SR. [, ] This stimulation is more potent than that observed with classical RyR modulators like ryanodine and caffeine. [] Research suggests that the decrease in luminal Ca2+ concentration, caused by this compound-induced Ca2+ release, is a key mediator for this functional coordination. []

Q3: How does this compound's effect on Ca2+ homeostasis contribute to its insecticidal activity?

A3: this compound's dual action of stimulating Ca2+ release and Ca2+ reuptake creates a cycle of continuous muscle contraction and relaxation. This sustained muscle activity depletes energy reserves and disrupts normal physiological processes, ultimately leading to insect mortality.

Q4: Are there any other potential target sites for this compound beyond RyRs?

A4: While RyRs are the primary target of this compound, studies have shown that this compound can also inhibit mitochondrial function by interfering with complex I and F0F1-ATPase activity in Helicoverpa armigera. [] This mitochondrial dysfunction, along with the inhibition of midgut proteases, may contribute to the overall insecticidal effect of this compound.

Q5: What is the chemical structure of this compound?

A5: this compound is a benzenedicarboxamide derivative with the chemical name N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H23F7IN2O5S, and its molecular weight is 696.43 g/mol.

Q7: Is there spectroscopic data available for this compound and its related compounds?

A7: Yes, spectroscopic data, including 1H NMR, ESI-MS, and IR spectroscopy, have been used to characterize this compound and its related impurities. [] Additionally, Fourier-transform infrared (FT-IR) and fluorescence spectroscopies have been employed to investigate the interaction between this compound and humic acids. []

Q8: How does the formulation of this compound impact its stability and efficacy?

A9: this compound is commonly formulated as a water dispersible granule (WDG) or a suspension concentrate (SC). [, , , , ] The formulation can influence the insecticide's stability, solubility, and bioavailability, ultimately affecting its efficacy. Studies have shown that specific formulations, such as microemulsions, can enhance the insecticidal activity and environmental safety of this compound. []

Q9: Which structural domains of this compound are critical for its selective action on lepidopteran RyRs?

A10: Research has identified two key structural domains in this compound crucial for its selective action: the divergent region 1 (DR1) and the central domain. [] Replacing the DR1 of silkworm RyR (sRyR) with that from rabbit RyR2 significantly reduced the sensitivity to this compound, suggesting its role in species-specific binding. [] Additionally, the central domain, specifically threonine at position 3906, is involved in the orientation and binding of this compound. []

Q10: Have any modifications to the this compound structure been explored to improve its insecticidal activity or reduce its toxicity?

A11: Yes, research has focused on modifying the this compound structure to enhance its properties. One study replaced the hexafluoroisopropyl group with a alkoxyhexafluoroisopropyl moiety, resulting in analogues with comparable insecticidal activity against Mythimna separata but with reduced toxicity to Daphnia magna. []

Q11: How does the G4866E mutation in diamondback moth RyR affect this compound sensitivity?

A12: The G4866E mutation, located in the S4 transmembrane segment of diamondback moth RyR, confers resistance to diamide insecticides, including this compound. [] This mutation disrupts this compound-induced channel activation while maintaining sensitivity to caffeine and this compound binding. []

Q12: How stable is this compound under different storage conditions?

A12: While specific stability data under different storage conditions is limited in the provided research, the formulation of this compound plays a crucial role in its shelf life. The use of appropriate stabilizing agents and packaging materials can help maintain the insecticide's potency and prevent degradation during storage.

Q13: What formulation strategies can be employed to improve this compound's solubility or bioavailability?

A14: Microemulsions, [] as mentioned earlier, represent one strategy to enhance this compound's solubility and bioavailability. Other approaches include the use of co-solvents, surfactants, and encapsulation techniques. These strategies aim to improve the insecticide's dispersion, penetration, and uptake by target insects.

Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in insects?

A15: While detailed ADME studies in insects are limited in the provided research, this compound is known to penetrate the insect cuticle and reach its target site, the RyR, in muscle tissues. [] The insecticide is metabolized to des-iodo this compound, which also exhibits insecticidal activity but is generally less potent than the parent compound. [, , , ]

Q15: Has the efficacy of this compound been evaluated in laboratory and field settings?

A16: Yes, numerous studies have investigated the effectiveness of this compound against various lepidopteran pests in both laboratory and field conditions. [, , , , , , , , , , , , , , , , , , ] These studies have demonstrated this compound's high insecticidal activity against a wide range of economically important pests, including Helicoverpa armigera, Spodoptera litura, Tuta absoluta, and Chilo suppressalis.

Q16: Has resistance to this compound been reported in insect populations?

A18: Yes, resistance to this compound has been documented in several lepidopteran pest species, including Tuta absoluta, Plutella xylostella (diamondback moth), and Helicoverpa armigera. [, , ] This resistance development highlights the need for implementing insecticide resistance management strategies to prolong the effectiveness of this compound.

Q17: What are the known mechanisms of this compound resistance?

A19: Target-site mutations in the RyR gene are the primary mechanism of resistance to this compound. [, , , ] The G4866E mutation in Plutella xylostella is a well-characterized example. [, ] Additionally, metabolic resistance involving detoxification enzymes, such as esterases and cytochrome P450s, may also contribute to this compound resistance. [, ]

Q18: Is there evidence of cross-resistance between this compound and other insecticides?

A20: Studies have shown varying levels of cross-resistance between this compound and other diamide insecticides, such as chlorantraniliprole and cyantraniliprole. [, ] The extent of cross-resistance depends on the specific mutations involved and can influence the choice of alternative insecticides for resistance management.

Q19: Are there any studies investigating the potential long-term effects of this compound exposure in animals or humans?

A19: The provided research does not include data on long-term effects of this compound exposure. Further research is necessary to fully assess its potential chronic toxicity and environmental impact.

Q20: How does this compound degrade in the environment?

A23: The degradation of this compound in the environment is influenced by factors such as soil type, microbial activity, and environmental conditions. [, ] It is primarily degraded through biotic processes, with hydrolysis playing a lesser role. [] Its metabolite, des-iodo this compound, is also found in the environment. [, , , ]

Q21: What are the potential ecotoxicological effects of this compound and its metabolites?

A24: While this compound exhibits low toxicity to most non-target organisms, its effects on aquatic invertebrates, particularly Daphnia magna, raise concerns. [, ] Further research is needed to understand the long-term impacts of this compound and its metabolites on aquatic ecosystems.

Q22: What analytical methods are commonly employed to detect and quantify this compound residues in various matrices?

A25: High-performance liquid chromatography (HPLC) coupled with various detection methods, including photodiode array (PDA) [, , , , , ], ultraviolet (UV) detection [, ], and tandem mass spectrometry (MS/MS) [, , , , , , , , , , ], are widely used to analyze this compound residues. The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is a popular extraction and cleanup procedure for this compound analysis in food and environmental samples. [, , , , , , ]

Q23: How are analytical methods for this compound validated?

A26: Analytical method validation for this compound involves assessing various parameters, including accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and measurement uncertainty. [, , , , , , , , , , , , , ] These validation steps ensure the reliability and robustness of the analytical data generated.

Q24: What are typical LOD and LOQ values for this compound analysis?

A27: The LOD and LOQ for this compound analysis vary depending on the matrix and analytical method employed. Typical LOQ values range from 0.01 to 0.05 mg/kg for food and environmental samples. [, , , , , , , , , , , , ]

Q25: Are there any alternative insecticides that can be used to control lepidopteran pests when this compound resistance is present?

A28: Several alternative insecticides with different modes of action can be considered when this compound resistance is detected. [, , , , , , ] Options include emamectin benzoate, spinosad, indoxacarb, chlorantraniliprole, thiodicarb, and Bacillus thuringiensis-based biopesticides. Rotating or combining insecticides with different modes of action is a crucial strategy for managing insecticide resistance.

Q26: What resources are available for researchers studying this compound?

A26: Various research infrastructures and resources support this compound research. These include:

    Q27: When was this compound first discovered and introduced as a commercial insecticide?

    A30: this compound was developed by Nihon Nohyaku Co., Ltd. and introduced as a commercial insecticide in the early 2000s. [, ] It represents the first member of the phthalic acid diamide class of insecticides to be commercialized.

    Q28: What are some key milestones in this compound research?

    A28: Key milestones in this compound research include:

    • Discovery of its unique mode of action targeting insect RyRs. [, , ]
    • Elucidation of its species-specific activity against lepidopteran pests. [, ]
    • Identification of resistance mechanisms involving target-site mutations and metabolic detoxification. [, , , , ]
    • Development of analytical methods for detecting and quantifying this compound residues. [, , , , , , , , , , , , , ]

    Q29: How has this compound research fostered collaborations across different scientific disciplines?

    A29: this compound research has brought together experts from various fields, including entomology, chemistry, biochemistry, toxicology, environmental science, and analytical chemistry. These collaborations have been essential for:

    • Understanding the complex interactions between this compound and its target site in insects. [, , , ]
    • Developing new analogues with improved insecticidal activity and reduced toxicity. []
    • Investigating the environmental fate and ecotoxicological effects of this compound. [, , ]
    • Developing and validating analytical methods for detecting and quantifying this compound residues. [, , , , , , , , , , , , , ]

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